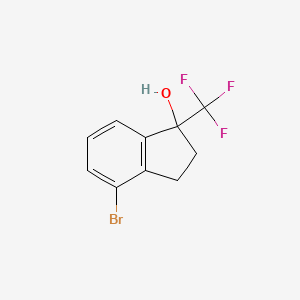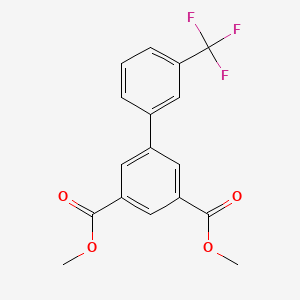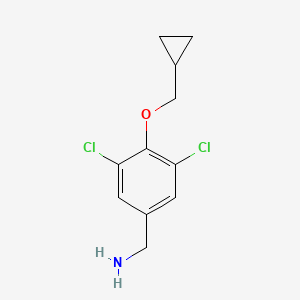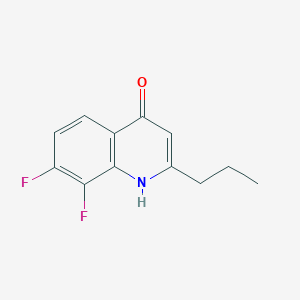![molecular formula C19H17N3O2 B13724930 N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B13724930.png)
N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide is a chemical compound with the molecular formula C19H17N3O2 This compound is known for its unique structure, which includes an aminophenyl group, a naphthohydrazide moiety, and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide typically involves the condensation reaction between 4-aminobenzaldehyde and 3-hydroxy-2-naphthohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of N’-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in its purest form.
化学反応の分析
Types of Reactions
N’-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
N’-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N’-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N’-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide
- N’-[1-(4-aminophenyl)ethylidene]-2-furohydrazide
- N’-[1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide
Uniqueness
N’-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide is unique due to its specific structural features, such as the presence of a hydroxy group on the naphthohydrazide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C19H17N3O2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-12(13-6-8-16(20)9-7-13)21-22-19(24)17-10-14-4-2-3-5-15(14)11-18(17)23/h2-11,23H,20H2,1H3,(H,22,24)/b21-12+ |
InChIキー |
OQHUPDDYTKRLQF-CIAFOILYSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC=C(C=C3)N |
正規SMILES |
CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B13724881.png)

![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13724884.png)
![1-(3-Ethanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724889.png)


![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)



![DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B13724937.png)
![Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B13724939.png)
